molecular formula C15H20NS2+ B384140 5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium

5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium

Cat. No.: B384140
M. Wt: 278.5g/mol
InChI Key: TXTIDJPQKINVND-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium is a heterocyclic compound featuring a unique adamantyl group attached to a thiazolo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium typically involves the reaction of adamantyl derivatives with thiazole precursors under specific conditions. One common method involves the use of a one-pot catalyst-free procedure at room temperature, which yields the desired product with high efficiency . The reaction conditions often include the use of solvents like ethanol and the presence of active methylene compounds .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is often emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used

Properties

Molecular Formula

C15H20NS2+

Molecular Weight

278.5g/mol

IUPAC Name

5-(1-adamantyl)-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium

InChI

InChI=1S/C15H20NS2/c1-2-17-14-16(1)13(9-18-14)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,1-8H2/q+1

InChI Key

TXTIDJPQKINVND-UHFFFAOYSA-N

SMILES

C1CSC2=[N+]1C(=CS2)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1CSC2=[N+]1C(=CS2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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